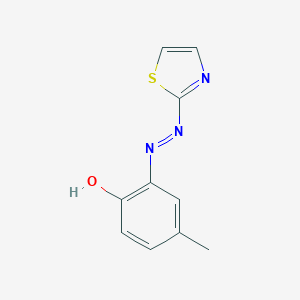

2-(2-Thiazolylazo)-p-cresol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-7-2-3-9(14)8(6-7)12-13-10-11-4-5-15-10/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRKINSTWYZJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310791 | |

| Record name | 2-(2-Thiazolylazo)-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-44-5 | |

| Record name | 2-(2-Thiazolylazo)-p-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thiazolylazo)-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Thiazolylazo)-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Thiazolylazo)-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Azo Dyes As Chelating Agents in Analytical Chemistry

Azo dyes, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic or heterocyclic systems, are a cornerstone of modern chemistry. researchgate.net Their discovery around 1858 marked a pivotal moment in organic chemistry. jchemrev.comjchemrev.com Beyond their well-known applications as colorants in various industries, azo dyes have gained prominence for their exceptional chelating abilities. jchemrev.comjchemrev.com

The versatility of azo dyes stems from the various functional groups that can be attached to their aromatic rings. jchemrev.comjchemrev.com When possessing two donor groups, such as hydroxyl, carboxyl, or amino groups, positioned ortho to the azo linkage, they act as potent chelating agents for a wide array of metal ions. jchemrev.comjchemrev.com This property makes them invaluable in analytical chemistry for several reasons:

Spectrophotometric Analysis: Azo dyes react with metal ions to form colored complexes, which can be measured spectrophotometrically to determine the concentration of these ions in various samples, including water, biological fluids, and industrial products. jchemrev.comjchemrev.comontosight.ai

Complexometric Titrations: Certain azo dyes serve as effective indicators in complexometric titrations, a common method for quantifying metal ions. jchemrev.comjchemrev.com

Separation Procedures: The low solubility of both the azo reagents and their metal complexes in aqueous solutions, contrasted with their higher solubility in organic systems, allows for their use in separation techniques like solvent extraction. jchemrev.comjchemrev.com

Heterocyclic azo dyes, a specific class to which TAC belongs, are particularly noteworthy for their high photometric sensitivity, making them vital reagents for the measurement of metal ions. jchemrev.comjchemrev.com The nitrogen and sulfur atoms within the heterocyclic ring structure of compounds like TAC play a crucial role in their metal-binding properties. ontosight.ai

Historical Development and Evolution of 2 2 Thiazolylazo P Cresol As a Research Ligand

The journey of 2-(2-Thiazolylazo)-p-cresol in the scientific landscape is intrinsically linked to the broader exploration of azo dyes as analytical reagents. While the initial focus of azo chemistry was on the synthesis of dyes for textiles and other materials, the latter half of the 20th century saw a surge in research dedicated to their application as analytical tools.

The core structure of TAC, featuring a thiazole (B1198619) ring connected to a cresol (B1669610) moiety via an azo bridge, confers its specific metal-binding capabilities. ontosight.ai The nitrogen and sulfur atoms in the thiazole ring, along with the hydroxyl group on the cresol ring, create a perfect pocket for coordinating with metal ions, forming stable chelate complexes. This structural feature has been the driving force behind its adoption and evolution as a research ligand.

Early investigations into thiazolylazo dyes demonstrated their potential for the sensitive and selective determination of various metal ions. Over the years, researchers have systematically studied the complexation reactions of TAC with a multitude of metal ions, meticulously documenting the optimal conditions for complex formation, such as pH, solvent effects, and stoichiometry. This foundational work paved the way for the development of robust analytical methods for a range of metals.

Scope and Research Trajectories of 2 2 Thiazolylazo P Cresol Studies

Established Synthetic Pathways for this compound

The traditional and most established method for synthesizing this compound involves a two-step process known as diazo coupling. This pathway is a cornerstone of azo dye chemistry.

The first step is the diazotization of a heterocyclic amine, in this case, 2-aminothiazole. This reaction is typically carried out in a cold, acidic medium (e.g., hydrochloric or sulfuric acid) with the addition of sodium nitrite. The low temperature (0-5 °C) is crucial to prevent the decomposition of the highly reactive diazonium salt intermediate.

The second step is the azo coupling reaction. The freshly prepared diazonium salt solution is added to a basic or weakly acidic solution of the coupling agent, which is p-cresol (B1678582) (4-methylphenol). The electrophilic diazonium ion attacks the electron-rich aromatic ring of the p-cresol, typically at the position ortho to the hydroxyl group due to its strong activating and directing effect. This electrophilic aromatic substitution reaction forms the final azo compound, this compound.

Table 1: Overview of the Established Synthesis of this compound

| Step | Reaction | Key Reactants & Reagents | Typical Conditions | Product of Step |

| 1 | Diazotization | 2-Aminothiazole, Sodium Nitrite (NaNO₂), Mineral Acid (e.g., HCl) | 0-5 °C, Aqueous solution | 2-Thiazolediazonium salt |

| 2 | Azo Coupling | 2-Thiazolediazonium salt, p-Cresol, Base (e.g., NaOH) | Controlled pH (weakly acidic to alkaline), Low temperature | This compound |

The purity of the starting materials, such as p-cresol, is vital for the quality of the final product. Industrial methods for obtaining pure p-cresol often involve its separation from isomeric mixtures (o-cresol, m-cresol) through techniques like complexation with agents such as oxalic acid followed by decomplexation and distillation, or by alkali fusion of p-toluenesulfonic acid. google.comorgsyn.orggoogle.com

Novel Approaches in this compound Synthesis

While the classical diazo coupling method is reliable, research into organic synthesis continues to seek more efficient, environmentally friendly, and higher-yielding methodologies. For the synthesis of azo dyes like TAC, novel approaches focus on improving reaction conditions and minimizing waste. Potential modern methods applicable to TAC synthesis, reflecting general trends in dye chemistry, include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.

Solid-Phase Synthesis: In this approach, the coupling component (p-cresol) could be attached to a solid support. The reaction would proceed by adding the diazonium salt, and the final product would be cleaved from the support. This can simplify purification by allowing reagents and by-products to be washed away easily.

Catalytic Methods: Research into using novel catalysts for C-H activation or for stabilizing diazonium salts could lead to milder reaction conditions and improved selectivity, although this is still an emerging area for this class of compounds.

Derivatization Strategies for Enhancing Ligand Properties of this compound

The utility of this compound as a ligand for metal ion detection is determined by its molecular structure. biosynth.com Strategic modifications, or derivatization, of the parent TAC molecule can fine-tune its properties, such as selectivity towards specific metal ions, sensitivity of the color change, and solubility in different media.

Derivatization strategies typically involve introducing various functional groups onto either the thiazole (B1198619) ring or the cresol (B1669610) ring. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents can profoundly influence the ligand's coordination chemistry. For instance, the introduction of a bromine atom to a similar pyridylazo dye, 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, demonstrates how halogenation is used to modify ligand properties. biosynth.com

Table 2: Potential Derivatization Strategies and Their Expected Effects on Ligand Properties

| Modification Site | Substituent Group | Potential Effect on Ligand Properties | Rationale |

| Cresol Ring | Electron-withdrawing group (e.g., -NO₂, -CN) | Increases acidity of phenolic -OH; may shift λmax (bathochromic or hypsochromic) | Alters the electron density of the coordination site, affecting metal-ligand bond strength and the energy of electronic transitions. |

| Cresol Ring | Electron-donating group (e.g., -OCH₃, -NH₂) | Decreases acidity of phenolic -OH; likely causes a bathochromic shift (red shift) in λmax | Increases electron density on the chromophore, lowering the energy gap for π-π* transitions. |

| Thiazole Ring | Halogen (e.g., -Br, -Cl) | Can increase the stability of the metal complex and alter selectivity | Modifies the electronic properties of the heterocyclic ring and can provide additional weak coordination sites. |

| Cresol Ring | Bulky alkyl groups | May increase steric hindrance around the coordination site, improving selectivity for smaller ions | Prevents the formation of complexes with larger metal ions that do not fit the coordination pocket. |

| Either Ring | Sulfonic acid group (-SO₃H) | Increases water solubility | Introduces a highly polar, ionizable group, making the ligand and its metal complexes more soluble in aqueous systems. |

Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound, which has a purity of 97% or higher, necessitates effective purification to remove unreacted starting materials, by-products, and isomers. sigmaaldrich.comsigmaaldrich.com The choice of method depends on the scale of the synthesis and the nature of the impurities.

Recrystallization: This is the most common method for purifying solid organic compounds like TAC. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution. Given its solubility, a mixture of ethanol and chloroform (1:1) is a suitable solvent system for TAC. sigmaaldrich.comsigmaaldrich.com The melting point of the purified compound, which is 130-132 °C, serves as a key indicator of its purity. sigmaaldrich.comsigmaaldrich.com

Chromatography: For higher purity or for separating closely related compounds, chromatographic techniques are employed.

Column Chromatography: The crude TAC is passed through a column packed with a stationary phase like silica (B1680970) gel or alumina. A carefully selected solvent or solvent gradient (mobile phase) is used to elute the components at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): This technique offers high resolution and is often used for analytical assessment of purity or for small-scale preparative purification. mdpi.comscience.gov

Table 3: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, inexpensive, and effective for removing major impurities; suitable for large quantities. | May not remove impurities with similar solubility; potential for product loss in the mother liquor. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a mobile phase passes through. | Can separate complex mixtures and compounds with similar polarities; adaptable to various scales. | More time-consuming and requires larger volumes of solvent compared to recrystallization; can be costly. |

| HPLC | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | Provides very high purity; excellent for analytical verification and small-scale purification. | Expensive equipment; limited to small sample loads for preparative work; high solvent consumption. |

Ligand Design Principles and Chelation Properties of this compound

The effectiveness of this compound as a chelating agent is rooted in its specific molecular architecture. The arrangement of its functional groups allows for the formation of stable, colored complexes with metal ions, a property extensively utilized in analytical applications. ontosight.aibiosynth.com

The structure of TAC consists of a thiazole ring linked to a p-cresol moiety through an azo bridge. ontosight.ai This arrangement creates a system where the thiazole ring and the azo group are integral to the molecule's ability to bind with metal ions. The nitrogen atom of the thiazole ring and the nitrogen atom of the azo group closest to the phenyl ring act as key coordination sites. This configuration allows TAC to function as a tridentate ligand, forming two stable five-membered chelate rings with a metal ion, often resulting in a distorted octahedral geometry around the metal center. researchgate.net

The primary donor atoms in this compound responsible for its chelating properties are the nitrogen and sulfur atoms within its structure. ontosight.ai Specifically, the nitrogen atom of the thiazole ring, a nitrogen atom from the azo linkage, and the phenolic oxygen atom are typically involved in coordinating with a metal ion. researchgate.net While the sulfur atom is part of the thiazole ring, some studies suggest it does not directly participate in complex formation. researchgate.net The coordination of these atoms to a metal ion leads to the formation of a stable complex, which is the basis for its use in detecting and quantifying various metal ions. ontosight.airesearchgate.net

Stoichiometric Investigations of this compound Metal Complexes

Understanding the stoichiometry of the complexes formed between this compound and metal ions is crucial for its analytical applications. These investigations determine the precise ratio in which the ligand and metal ion bind.

Studies have shown that this compound can form complexes with different metal-to-ligand ratios depending on the specific metal ion and the reaction conditions. For instance, with Ni(II), TAC is known to form a 1:2 complex, meaning one nickel ion binds with two molecules of the TAC ligand. researchgate.net The determination of these ratios is often accomplished using spectrophotometric methods, such as the continuous variation method (Job's method) and the slope ratio method. researchgate.net

Table 1: Stoichiometry of a this compound Metal Complex

| Metal Ion | Metal-to-Ligand Ratio |

|---|---|

| Ni(II) | 1:2 |

Data derived from a study on the formation of a Ni-TAC complex. researchgate.net

The pH of the solution plays a critical role in the formation and stability of metal complexes with this compound. The formation of the Ni(II)-TAC complex, for example, occurs in a pH range of 6 to 10. researchgate.net The stability of thiazolidine-4-carboxylic acids, which share structural similarities with the thiazole component of TAC, has been shown to be pH-dependent, with degradation rates varying at different pH levels relevant to industrial processes. researchgate.net For instance, the degradation of cysteine-bound aldehydes is more pronounced at a lower pH of 4.4 compared to a pH of 6.0. researchgate.net The pH can influence the protonation state of the ligand, affecting its ability to bind to the metal ion. uri.edunih.gov For the Pb(II)-TAC complex, an ethanolic buffered solution at pH 7 was found to be optimal for its formation and subsequent determination. researchgate.net

Table 2: pH Influence on this compound Complex Formation

| Metal Ion | Optimal pH Range for Complex Formation |

|---|---|

| Ni(II) | 6-10 |

| Pb(II) | 7 (in ethanolic buffered solution) |

Data compiled from studies on Ni(II) and Pb(II) complexes with TAC. researchgate.net

Thermodynamic and Kinetic Studies of this compound Metal Complex Formation

Thermodynamic and kinetic studies provide deeper insights into the stability and reaction rates of metal complex formation with this compound. The stability constant (log K) is a key thermodynamic parameter that quantifies the strength of the metal-ligand interaction. For the 1:2 complex of Ni(II) with TAC, the stability constant has been determined to be 5.0 ± 0.3. researchgate.net

Kinetic studies, on the other hand, investigate the rates and mechanisms of complex formation. The reactivity of metal complexes is influenced by factors such as the nature of the ligands and the electrophilicity of the metal center. researchgate.net For instance, the steric bulk of ligands can affect the rate of substitution reactions. researchgate.netmdpi.com While specific thermodynamic and kinetic data for a wide range of TAC complexes are not extensively detailed in the provided search results, the principles governing such studies on similar metal complexes are well-established. researchgate.netresearchgate.net These studies are essential for optimizing the conditions for analytical procedures and for understanding the fundamental interactions between TAC and metal ions.

Stability Constants and Conditional Formation Constants of Complexes

The stability of metal-ligand complexes in solution is quantified by the stability constant (K), also known as the formation constant. wikipedia.orgcognitoedu.org A higher stability constant value indicates a greater propensity for the complex to form and persist in equilibrium. scispace.comchemguide.co.uk For the Ni(II)-TAC complex, the stability constant has been determined to be 5.0 ± 0.3. researchgate.net In the case of the In(III)-TAC complex, the stability is expressed as a logarithmic value, log K=10.78.

| Metal Ion | Stability Constant (K) | Log K |

|---|---|---|

| Ni(II) | 5.0 ± 0.3 researchgate.net | - |

| In(III) | - | 10.78 |

Reaction Kinetics and Equilibrium Dynamics of Complexation

The formation of metal complexes with ligands like TAC is a dynamic process governed by reaction kinetics and equilibrium principles. The process involves the replacement of solvent molecules from the metal ion's coordination sphere by the ligand molecules. chemguide.co.uk In aqueous solutions, transition metal ions are typically hydrated, and the addition of a ligand such as TAC initiates a competitive ligand exchange equilibrium. cognitoedu.org The system reaches equilibrium when the rate of formation of the complex equals the rate of its dissociation. The position of this equilibrium, and thus the concentration of the complex at any given time, is dictated by the stability constant of the complex.

Spectroscopic Characterization of this compound Metal Complexes

Spectroscopic techniques are pivotal in elucidating the structure and properties of the metal complexes formed with this compound.

UV-Vis Spectroscopy of Colored Complexes and Absorbance Maxima

The formation of TAC metal complexes often results in vividly colored solutions, a characteristic that is exploited in spectrophotometric analysis. biosynth.com The color arises from the electronic transitions within the complex, which absorb light at specific wavelengths in the visible spectrum. The wavelength of maximum absorbance (λmax) is a key parameter for each complex. For instance, the Cu(II)-TAC complex is green-colored. docbrown.info The absorbance maxima for various TAC complexes have been reported as follows: U(VI)-TAC at 588 nm, Ti(IV)-TAC at 580 nm, Fe(II)-TAC showing peaks at 740, 580, and 520 nm, Ni(II)-TAC at 600 nm, Pb(II)-TAC at 650 nm, and In(III)-TAC at 580 nm. researchgate.net

| Metal Ion | Absorbance Maxima (λmax) | Color of Complex |

|---|---|---|

| U(VI) | 588 nm | - |

| Ti(IV) | 580 nm | - |

| Fe(II) | 740, 580, 520 nm mdpi.com | - |

| Ni(II) | 600 nm researchgate.net | - |

| Pb(II) | 650 nm | - |

| In(III) | 580 nm | - |

| Cu(II) | - | Green docbrown.info |

Infrared Spectroscopy for Elucidating Coordination Modes

Infrared (IR) spectroscopy is a powerful tool for determining how a ligand coordinates to a metal ion. By comparing the IR spectrum of the free ligand with that of the metal complex, shifts in the vibrational frequencies of specific functional groups can be observed. These shifts provide evidence for the involvement of certain atoms in the coordination. For example, a shift in the stretching frequency of the C=O bond in a ligand upon complexation would suggest that the oxygen atom is involved in bonding to the metal. jocpr.com Similarly, changes in the N-H stretching frequencies can indicate coordination through a nitrogen atom. jocpr.com This technique allows for the elucidation of the coordination modes, such as whether the ligand is acting as a monodentate or bidentate agent. researchgate.net

Computational Chemistry Approaches to this compound Coordination

Computational chemistry has emerged as a powerful tool for elucidating the intricacies of molecular structures and interactions, offering insights that complement experimental findings. In the study of this compound (TAC) and its metal complexes, computational methods are instrumental in understanding the ligand's conformational flexibility, the electronic nature of its coordination with metal ions, and the dynamics of these interactions.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For the coordination chemistry of this compound, DFT calculations provide a theoretical framework for understanding the optimized geometry of the ligand and its metal complexes, as well as their electronic properties. nih.gov

DFT studies on related thiazolyl azo dyes have successfully predicted their low-energy structures and have been used to assign and interpret experimental spectroscopic data. nih.gov These calculations are crucial for determining key geometric parameters such as bond lengths, bond angles, and dihedral angles in both the free ligand and its coordinated forms. For instance, upon complexation with a metal ion, significant changes in the geometry of the TAC molecule are expected, particularly around the azo group and the donor atoms (the nitrogen of the thiazole ring, the azo nitrogen, and the oxygen of the hydroxyl group).

The electronic properties of TAC and its metal complexes can also be thoroughly investigated using DFT. Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly insightful. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and has a higher chemical reactivity. In the context of TAC metal complexes, the formation of coordination bonds typically leads to a redistribution of electron density and a change in the HOMO-LUMO gap, which can be correlated with the observed spectroscopic shifts. nih.gov

Time-dependent DFT (TD-DFT) is an extension of DFT that is employed to calculate excited-state properties, such as UV-Vis absorption spectra. nih.govmdpi.com TD-DFT calculations can predict the electronic transitions responsible for the characteristic colors of TAC and its metal complexes, providing a theoretical basis for their application as chromogenic reagents. nih.gov

Table 1: Theoretical Geometric Parameters of a Thiazolyl Azo Dye Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-S (thiazole) | 1.72 |

| C=N (thiazole) | 1.32 |

| N-N (azo) | 1.27 |

| C-N (azo) | 1.42 |

| C-O (cresol) | 1.36 |

| N=N-C (angle) | 115.0 |

| C-N-N (angle) | 114.8 |

| C-C-O (angle) | 120.5 |

Note: The data presented in this table are representative values for a thiazolyl azo dye derivative and are intended for illustrative purposes. Actual values for this compound may vary.

Molecular Dynamics Simulations of Ligand-Metal Interactions

While DFT provides a static picture of molecular structures, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. MD simulations are a computational method that calculates the time-dependent behavior of a molecular system, providing detailed information on the conformational changes, solvent effects, and the stability of ligand-metal complexes. nih.gov

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The RMSD of the complex over time can indicate its structural stability; a stable complex will exhibit relatively small RMSD fluctuations around an average value. The RMSF of individual atoms or residues can highlight which parts of the molecule are more flexible. For TAC complexes, one would expect the regions of the ligand directly involved in coordination to show lower RMSF values, indicating they are more constrained upon binding to the metal ion.

Furthermore, MD simulations can be used to calculate binding free energies, which provide a quantitative measure of the affinity between the ligand and the metal ion. nih.gov These calculations can help to explain the selectivity of TAC for certain metal ions over others. The insights gained from MD simulations are valuable for the rational design of new ligands with improved selectivity and sensitivity for specific metal ions.

Analytical Applications of 2 2 Thiazolylazo P Cresol in Advanced Trace Analysis

Spectrophotometric Determination Methodologies Using 2-(2-Thiazolylazo)-p-cresol

Spectrophotometry, a technique based on measuring the absorption of light by a chemical substance, is a cornerstone of quantitative analysis. When combined with a chelating agent like TAC, it provides a powerful tool for determining the concentration of metal ions. The formation of a metal-TAC complex results in a significant change in the absorption spectrum, allowing for the quantification of the metal ion based on the intensity of the color produced.

Development of Sensitive and Selective Methods for Metal Ion Quantification

TAC has been successfully employed in the development of spectrophotometric methods for the determination of a diverse range of metal ions. sigmaaldrich.comsigmaaldrich.com These methods are typically characterized by their high sensitivity, allowing for the detection of metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels. The selectivity of these methods, which is the ability to measure a specific metal ion in the presence of others, is a critical aspect of their analytical utility.

The reaction between TAC and a metal ion results in the formation of a colored chelate. The optimal conditions for complex formation, such as pH, reagent concentration, and reaction time, are carefully optimized for each metal ion to ensure maximum sensitivity and accuracy. The table below summarizes the spectrophotometric determination of various metal ions using TAC, highlighting the diverse applicability of this reagent.

| Metal Ion | Common Name | Key Findings |

| U(VI) | Uranium | Forms a stable blue complex with TAC at pH 6.5, with an absorption maximum at 588 nm. The method is sensitive, with a detection limit of 26 ng/mL. researchgate.netscielo.brscielo.br |

| V | Vanadium | TAC is utilized in the spectrophotometric determination of vanadium. sigmaaldrich.comsigmaaldrich.com |

| Ti(IV) | Titanium | Can be determined spectrophotometrically using TAC. sigmaaldrich.comsigmaaldrich.com |

| Pb(II) | Lead | Reacts with TAC in the presence of the surfactant TERGITOL NPX at a pH of 9.0–10.0 to form a stable, intensely colored complex. tandfonline.com The detection limit is 10.0 ng/mL. tandfonline.com |

| In(III) | Indium | Spectrophotometric methods involving TAC have been developed for the quantification of indium. sigmaaldrich.comsigmaaldrich.com |

| Ni(II) | Nickel | Forms a blue complex with TAC at a pH of 6-10. researchgate.net The complex has low solubility in water but is soluble in aqueous ethanol (B145695). nih.gov The method has been successfully applied to determine nickel in copper-base alloys. nih.gov |

| Cu(II) | Copper | TAC has been used as a masking agent to minimize interference from copper in the determination of other metals. tubitak.gov.tr |

| Bi(III) | Bismuth | TAC has been employed as a masking agent to reduce interference from other metals in the determination of bismuth. tubitak.gov.tr |

| Zr(IV) | Zirconium | Interferes with the determination of uranium using TAC, indicating complex formation. |

| Zn(II) | Zinc | Forms a complex with TAC, enabling its spectrophotometric determination. researchgate.net |

| Cd(II) | Cadmium | Can be determined using TAC, which forms a complex with the metal ion. researchgate.net An on-line preconcentration procedure using TAC has been developed for cadmium determination in drinking water. nih.gov |

| Fe(II) | Iron | Can be determined spectrophotometrically. Often, a reducing agent is used to ensure all iron is in the Fe(II) state. carleton.capjoes.comresearchgate.net |

| Rh(III) | Rhodium | Information on the specific spectrophotometric determination of Rh(III) with TAC is not readily available in the provided context. |

| Hg(II) | Mercury | A surfactant-sensitized method has been developed for the determination of mercury, forming a ternary complex with TAC and cetylpyridinium (B1207926) chloride at pH 9.5. tubitak.gov.tr This significantly improves the detection and quantification limits. tubitak.gov.tr |

Enhancement of Sensitivity and Solubility through Surfactant Systems

A significant advancement in spectrophotometric methods using TAC is the incorporation of surfactants. Surfactants are amphiphilic molecules that can form micelles in solution, creating a microenvironment that can enhance the solubility of the metal-TAC complex and increase the sensitivity of the determination.

Commonly used surfactants include:

Cetyltrimethylammonium bromide (CTAB): This cationic surfactant has been shown to increase the absorbance signal in the determination of uranium(VI) with TAC, thereby enhancing the sensitivity of the method. researchgate.netscielo.br

Triton X-100: A non-ionic surfactant, Triton X-100 is used to improve the solubility of the U(VI)-TAC complex, preventing precipitation and ensuring a stable and measurable solution. researchgate.netscielo.br

TERGITOL NPX: This non-ionic surfactant is employed in the determination of lead(II), where it facilitates the formation of an intensely colored and stable Pb(II)-TAC complex. tandfonline.com

Cetylpyridinium chloride (CPC): A cationic surfactant that has been successfully used to sensitize the reaction between Hg(II) and TAC, leading to a significant improvement in detection and quantification limits. tubitak.gov.tr

The use of these surfactant systems creates a micellar medium that not only solubilizes the often sparingly soluble metal-TAC complexes but can also lead to a hyperchromic (increase in absorbance intensity) and bathochromic (shift to a longer wavelength) effect on the absorption spectrum, further improving the analytical performance of the method.

Role of Masking Agents in Improving Selectivity

While TAC is a sensitive reagent, it is not entirely selective and can react with multiple metal ions. To overcome this limitation and improve the selectivity of the analytical method for a specific target metal, masking agents are often employed. Masking agents are compounds that form stable, colorless complexes with interfering ions, preventing them from reacting with TAC.

Examples of masking agents used in conjunction with TAC include:

1,2-Cyclohexylenedinitrilotetraacetic acid (CyDTA): This powerful chelating agent is used to mask a wide range of interfering ions in the determination of uranium(VI), significantly enhancing the selectivity of the method. researchgate.netscielo.br

Cyanide: Cyanide ions are effective at masking certain metal ions, preventing their interference in the desired reaction.

Sodium tartrate and Sodium thiosulphate: A mixture of these two salts has been successfully used to eliminate interferences from foreign ions in the spectrophotometric determination of nickel in copper-base alloys. nih.gov

The judicious use of masking agents is a critical strategy for developing robust and reliable spectrophotometric methods for trace metal analysis in complex matrices.

Extraction-Photometric and Solid-Phase Extraction Techniques with this compound

To further enhance the sensitivity and selectivity of spectrophotometric analysis, preconcentration techniques such as liquid-liquid extraction and solid-phase extraction are often coupled with the determination step. These techniques serve to isolate the target metal ion from the sample matrix and increase its concentration, thereby lowering the detection limit.

Liquid-Liquid Extraction Coupled with Spectrophotometry

Liquid-liquid extraction involves the transfer of the metal-TAC complex from an aqueous sample solution into an immiscible organic solvent. This process not only concentrates the analyte but also separates it from many interfering water-soluble components. The absorbance of the colored complex is then measured in the organic phase.

For instance, a method for the extractive spectrophotometric determination of vanadium has been developed using a derivative of thiazolylazo dyes. epa.govmdpi.com The vanadium complex is extracted into an organic solvent like chloroform (B151607), allowing for its sensitive determination. epa.gov Similarly, the extraction of a Co(II)-4-(2-Thiazolylazo)resorcinol (a related compound) complex has been studied, demonstrating the principle of using liquid-liquid extraction for the determination of metal ions. nih.gov

Solid-Phase Extraction (SPE) using this compound Impregnated Materials

Solid-phase extraction is a widely used sample preparation technique for the preconcentration and separation of analytes from complex matrices. The efficiency of SPE can be significantly enhanced by impregnating the solid support with a selective chelating agent like TAC.

Polyurethane Foam (PUF): Polyether-type polyurethane foam has proven to be an effective solid support for TAC. Current time information in Vanderburgh County, US. In one application, a minicolumn packed with TAC-loaded PUF was used for the on-line preconcentration of cobalt from water samples. Current time information in Vanderburgh County, US. The methodology involves the retention of Co(III) ions on the foam, which are subsequently eluted and quantified. Current time information in Vanderburgh County, US. This approach demonstrates the successful use of TAC-impregnated PUF as a selective sorbent for trace metal enrichment. Current time information in Vanderburgh County, US.

Ion Exchange Resins: Anionic exchange resins, such as Dowex 1X8, have been utilized as a solid phase for immobilizing the TAC-metal complex. researchgate.net In the analysis of lead(II), the Pb(II)–TAC complex is formed and then retained on the resin. sigmaaldrich.comresearchgate.net This method facilitates the separation of the target analyte from the sample matrix and its preconcentration for subsequent analysis by sensitive spectroscopic techniques. researchgate.net The sorption of a Ni-TAC complex onto an ion exchange resin has also been described as a viable preconcentration method. researchgate.net

C18 Cartridges: C18 cartridges are a common type of reversed-phase SPE packing material that separates compounds based on hydrophobic interactions. cornell.edu While specific studies detailing the direct impregnation of C18 cartridges with this compound for trace analysis were not prominent in the searched literature, the principle remains applicable. In such a system, the nonpolar C18-bonded silica (B1680970) would retain the relatively nonpolar metal-TAC chelate from an aqueous solution, allowing interfering polar species to pass through. The retained complex could then be eluted with a small volume of an organic solvent. This approach is analogous to methods developed for other thiazolylazo dyes, which have been immobilized on various supports for preconcentration prior to determination by inductively coupled plasma mass spectrometry (ICP-MS). nih.gov

On-line Preconcentration Systems in Flow Analysis

On-line preconcentration integrated into flow analysis systems represents a significant advancement in automated trace analysis, offering enhanced sensitivity, reduced contamination risk, and high sample throughput. These systems typically use a microcolumn packed with a selective sorbent, such as TAC-impregnated materials.

A prime example is the on-line retention of cobalt in a flow injection system, where the sample is passed through a minicolumn filled with TAC-loaded polyurethane foam. Current time information in Vanderburgh County, US. This allows the Co(III) ions to be selectively captured and concentrated from a larger sample volume. Current time information in Vanderburgh County, US. After the preconcentration step, the analyte is eluted from the column with a small volume of an appropriate reagent (e.g., 2 mol L⁻¹ HCl) and transported directly to the detector. Current time information in Vanderburgh County, US. The integration of such preconcentration units into flow injection manifolds allows for the automation of the entire analytical cycle, from sample loading to detection. nist.gov

| Parameter | Value / Condition | Reference |

| Analyte | Cobalt(III) | Current time information in Vanderburgh County, US. |

| Solid Phase | TAC-loaded Polyurethane Foam | Current time information in Vanderburgh County, US. |

| Technique | On-line Flow Injection | Current time information in Vanderburgh County, US. |

| Eluent | 2 mol L⁻¹ HCl | Current time information in Vanderburgh County, US. |

| Detection Limit (2 min preconc.) | 3.2 µg L⁻¹ | Current time information in Vanderburgh County, US. |

| Detection Limit (3 min preconc.) | 2.4 µg L⁻¹ | Current time information in Vanderburgh County, US. |

| Sample Throughput (2 min preconc.) | 24 h⁻¹ | Current time information in Vanderburgh County, US. |

| Sample Throughput (3 min preconc.) | 17 h⁻¹ | Current time information in Vanderburgh County, US. |

Advanced Analytical Techniques Incorporating this compound

The complexing properties of TAC have been leveraged to develop highly sensitive methods using advanced instrumental techniques.

Flow Injection Analysis (FIA) with Atomic Spectrometry Detection

Flow Injection Analysis (FIA) is an automated technique where a sample is injected into a continuously flowing carrier stream, promoting reproducible mixing and reaction before the sample zone reaches a detector. nih.govlibretexts.org Coupling FIA with atomic spectrometry provides a powerful tool for rapid and sensitive elemental analysis.

FIA with Flame Atomic Absorption Spectrometry (FAAS): A well-documented application is the determination of cobalt in water. Current time information in Vanderburgh County, US. The system uses an on-line preconcentration step where cobalt is retained on a TAC-loaded polyurethane foam column. The retained cobalt is then eluted with hydrochloric acid and fed directly into the FAAS nebulizer for quantification. Current time information in Vanderburgh County, US. This combination of FIA preconcentration with FAAS detection significantly improves the detection limit compared to direct FAAS analysis. Current time information in Vanderburgh County, US.

FIA with Electrothermal Atomic Absorption Spectrometry (ETAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While specific applications directly linking TAC with FIA-ETAAS were not found in the searched literature, the principle is well-established. FIA can serve as an automated sample introduction system for ETAAS, improving sample throughput. For ICP-MS, which offers extremely low detection limits, FIA is used for high-throughput analysis of elemental impurities. nih.gov A TAC-based preconcentration system within an FIA manifold would be highly compatible with ICP-MS detection. The chelate could be formed online, preconcentrated, and then eluted, with the eluent being introduced to the ICP-MS. This approach is supported by studies using similar thiazolylazo dyes for the preconcentration of elements prior to ICP-MS analysis. nih.gov

Thermal Lens Spectroscopy (TLS) for Trace Metal Determination

Thermal Lens Spectroscopy (TLS) is a highly sensitive photothermal technique that measures the non-radiative de-excitation of molecules following light absorption. It is particularly effective for determining trace concentrations of absorbing species. A dual-beam TLS method has been developed for the quantitative determination of lead(II) using TAC as the chromogenic reagent. researchgate.net The method is based on the formation of the Pb(II)-TAC complex in an ethanolic buffered solution (pH 7). researchgate.net The absorption of light by the complex generates a "thermal lens" whose properties are measured, allowing for highly sensitive quantification. researchgate.net

| Parameter | Value / Condition | Reference |

| Analyte | Lead(II) | researchgate.net |

| Reagent | 2-(2′-Thiazolylazo)-p-cresol (TAC) | researchgate.net |

| Technique | Dual-Beam Thermal Lens Spectroscopy (TLS) | researchgate.net |

| Linear Range | 101.3–2070 ng L⁻¹ | researchgate.net |

| Limit of Detection (LOD) | 30.4 ng L⁻¹ | researchgate.net |

| Relative Standard Deviation (R.S.D.) | < 5% | researchgate.net |

Photoacoustic Spectroscopy (PAS) for Solid-Phase Analysis of Metal Complexes

Photoacoustic Spectroscopy (PAS) is another photothermal technique that detects the acoustic waves generated by a sample after it absorbs modulated light. This method is well-suited for analyzing opaque or solid samples. PAS has been applied to the determination of lead(II) by measuring the photoacoustic signal from the Pb(II)-TAC complex retained on a solid support. sigmaaldrich.comresearchgate.net In this application, the complex is formed and sorbed onto an anionic exchange resin (Dowex 1X8), and the resulting solid material is analyzed directly by PAS, demonstrating a powerful method for solid-phase trace metal analysis. sigmaaldrich.comresearchgate.net

Sensor Development Based on this compound

The ability of this compound to form distinctly colored complexes with metal ions is a foundational principle for the development of chemical sensors. biosynth.com These sensors typically involve the immobilization of TAC onto a solid support or its use in an electrochemical system.

Optical Sensors: The development of an optical sensor based on TAC would involve its immobilization on a transparent or reflective solid support, such as a polymer membrane. The fundamental sensing mechanism relies on the change in the absorbance or reflectance spectrum of the immobilized TAC upon binding with a target metal ion. biosynth.com A similar approach has been successfully demonstrated by covalently immobilizing a related compound, 2-(2-benzothiazolylazo)-3-hydroxyphenol (BTAHP), in an agarose (B213101) membrane to create a selective optical sensor for copper(II) ions. rsc.org This analogous system achieved a detection limit in the sub-nanomolar range, illustrating the potential for creating highly sensitive optical sensors using immobilized thiazolylazo dyes like TAC. rsc.org

Electrochemical Sensors: TAC has been used as an iron-binding ligand in the electrochemical technique of cathodic stripping voltammetry for the determination of iron speciation in seawater. sigmaaldrich.comsigmaaldrich.com In this sensor-like application, TAC complexes with iron in the solution. The complex is then adsorbed onto the surface of a working electrode (e.g., a hanging mercury drop electrode) at a specific potential. The potential is then scanned, and the current generated from the stripping (reduction) of the accumulated complex is measured. The magnitude of this stripping current is proportional to the concentration of the metal, providing a highly sensitive electrochemical detection method. sigmaaldrich.comsigmaaldrich.com

Colorimetric Sensors for Metal Ion Detection

The ability of this compound to form stable, colored chelates with metal ions is the foundation of its use in colorimetric sensors. This analytical application relies on the principle of spectrophotometry, where the intensity of the color produced is directly proportional to the concentration of the metal ion in the sample. The formation of the metal-TAC complex leads to a significant shift in the visible absorption spectrum, allowing for quantitative measurements.

TAC has been successfully employed as a spectrophotometric reagent for the determination of a range of metal ions. sigmaaldrich.comsigmaaldrich.com For instance, it is utilized in the analysis of vanadium, titanium, lead, indium, and nickel. sigmaaldrich.comsigmaaldrich.com The reaction between TAC and the target metal ion is typically carried out in a buffered solution to ensure optimal pH conditions for complex formation. The resulting complex exhibits a characteristic maximum absorbance at a specific wavelength, which is used for its quantification.

One notable application is in the determination of nickel in copper-based alloys. In this method, the interference from other ions is effectively masked using a mixture of sodium tartrate and sodium thiosulphate. The nickel-TAC complex, which has low solubility in water, is solubilized in an aqueous ethanol medium. The analysis is performed at a pH of 5.7, and the molar absorptivity of the complex at 580 nm is reported to be 2.6 x 10(4) L·mol⁻¹·cm⁻¹. researchgate.net

Furthermore, a sensitive and selective spectrophotometric method for the determination of uranium in mine drainage water has been developed using TAC. sigmaaldrich.comsigmaaldrich.com The reaction between uranium (VI) and TAC is instantaneous at a pH of 6.5, and the resulting complex is stable for over three hours. The sensitivity and solubility of the system are enhanced by the presence of surfactants such as N-cetyl-N,N,N-trimethylammonium bromide (CTAB) and Triton X-100. This method allows for the determination of uranium with a detection limit of 26 ng·mL⁻¹ at 588 nm. youtube.com

The following table summarizes the spectrophotometric determination of various metal ions using this compound.

| Metal Ion | Matrix | pH | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| Nickel (Ni²⁺) | Copper-base alloy | 5.7 | 580 | 2.6 x 10⁴ |

| Uranium (UO₂²⁺) | Mine drainage water | 6.5 | 588 | 1.31 x 10⁴ |

Polymer Inclusion Membranes (PIMs) for Optical Sensors (e.g., Cu(II) determination)

Polymer inclusion membranes (PIMs) represent a promising platform for the development of optical sensors. These membranes typically consist of a base polymer, a plasticizer, and a carrier or sensing reagent, which is physically entrapped within the polymer matrix. For optical sensing applications, a chromogenic reagent, such as this compound, can be incorporated into the PIM.

The principle of a PIM-based optical sensor involves the extraction of the target analyte (e.g., Cu(II) ions) from an aqueous sample into the membrane. Once inside the membrane, the analyte reacts with the immobilized chromophore, leading to a change in the membrane's optical properties, such as its color or absorbance. This change can be measured instrumentally and correlated to the concentration of the analyte.

While specific studies detailing the use of TAC in PIMs for the determination of Cu(II) are not extensively documented in the reviewed literature, the established chelating properties of TAC with copper and other metal ions make it a highly suitable candidate for such applications. The general methodology for creating such a sensor would involve:

Fabrication of the PIM: A solution containing a base polymer like cellulose (B213188) triacetate (CTA) or polyvinyl chloride (PVC), a plasticizer, and TAC would be prepared in a volatile solvent. This solution is then cast and the solvent is allowed to evaporate, leaving a thin, flexible, and transparent membrane with TAC molecules distributed throughout.

Sensing Mechanism: When the PIM is exposed to a sample solution containing Cu(II) ions, the copper ions partition into the membrane and form a colored complex with the entrapped TAC.

Detection: The resulting color change in the PIM can be quantified by measuring its absorbance at the characteristic wavelength of the Cu(II)-TAC complex.

PIM-based sensors offer several advantages, including pre-concentration of the analyte within the membrane, leading to enhanced sensitivity, as well as improved sensor stability and reusability. The design of these sensors can be tailored for selectivity by careful selection of the carrier and the chemical environment (e.g., pH of the sample).

Microfluidic Paper-Based Sensors (μPBS)

Microfluidic paper-based sensors (μPBS) are a class of low-cost, portable, and easy-to-use analytical devices. nih.gov They are fabricated by creating hydrophilic channels and reaction zones on a sheet of paper, which are defined by hydrophobic barriers. These devices are particularly well-suited for point-of-care and environmental monitoring applications. nih.gov

The operation of a colorimetric μPBS for metal ion detection involves the wicking of a sample solution through the hydrophilic channels into a detection zone. This zone is pre-treated with a chromogenic reagent that reacts specifically with the target analyte. The reaction produces a color change that can be visually assessed for a semi-quantitative result or measured with a camera or a portable scanner for quantitative analysis.

Although the surveyed literature does not provide specific examples of this compound being used in μPBS, its properties as a colorimetric indicator for various metal ions make it a strong candidate for incorporation into such devices. A hypothetical μPBS for the detection of a metal ion like lead (Pb²⁺) using TAC would involve:

Device Fabrication: A small circular detection zone would be created on a paper substrate, and the paper would be impregnated with a solution of TAC and any necessary buffering agents, then dried.

Sample Analysis: A drop of the sample solution would be applied to the device. As the sample wicks into the detection zone, the Pb²⁺ ions would react with the immobilized TAC.

Result Interpretation: The formation of the Pb(II)-TAC complex would result in a color change in the detection zone, the intensity of which would be proportional to the concentration of lead in the sample.

The advantages of using a reagent like TAC in a μPBS platform include the potential for rapid, on-site analysis without the need for sophisticated instrumentation, making it a valuable tool for resource-limited settings. nih.gov

Chemosensing Ensembles for Anion Detection

A more advanced application of this compound is its use in chemosensing ensembles for the colorimetric detection of anions. This approach utilizes a complex formed between TAC and a metal ion as the sensing entity. The detection mechanism is based on the interaction of the target anion with this pre-formed TAC-metal ensemble, which leads to a discernible change in the solution's color or absorption spectrum.

The selectivity of the chemosensing ensemble can be tuned by varying the central metal ion. Research has shown that ensembles of TAC with different metal ions such as Co²⁺, Ni²⁺, Cu²⁺, or Cd²⁺ exhibit varied optical responses to different anions.

A notable example is the use of a TAC-Ni²⁺ ensemble for the highly sensitive and selective detection and quantification of the cyanide anion (CN⁻). The sensing mechanism involves the cyanide ion competing for the Ni²⁺ in the ensemble. This displacement of TAC from the nickel complex triggers a distinct colorimetric and spectral change, allowing for the quantification of cyanide.

The interactions of different anions with various TAC-metal ensembles are summarized below:

| TAC-Metal Ensemble | Interacting Anion(s) | Observed Outcome |

| TAC-Ni²⁺ | CN⁻ | Selective detection and quantification. |

| TAC-Cu²⁺ | CN⁻, S²⁻ | Decomposition of the ensemble, but no discrimination between the two anions. |

| TAC-Co²⁺ | CN⁻ | Discriminated interaction through the absorption channel, but not quantitative. |

| TAC-Cd²⁺ | Various anions | Responded to different anions, but lacked selectivity. |

These findings demonstrate that the choice of the metal ion in the TAC-metal ensemble is crucial for modulating the selectivity towards specific anions. This strategy of varying the metal ion provides an effective pathway to developing chemosensors tailored for the detection of particular anionic species.

Applications of 2 2 Thiazolylazo P Cresol in Specific Matrices

Environmental Sample Analysis

The monitoring of environmental contaminants is crucial for safeguarding ecosystem and human health. TAC provides a reliable and sensitive tool for the determination of toxic heavy metals in various environmental compartments.

2-(2-Thiazolylazo)-p-cresol has been successfully employed as a spectrophotometric reagent for the quantification of uranium in mine drainage water. sigmaaldrich.comsigmaaldrich.com This application is critical for assessing the environmental impact of mining activities. sigmaaldrich.com

Furthermore, TAC is a valuable chelating ligand for the determination of lead (Pb(II)) in environmental waters. researchgate.net Advanced analytical techniques such as thermal lens spectroscopy (TLS) and photoacoustic spectroscopy (PAS) leverage the formation of the Pb(II)-TAC complex for highly sensitive measurements. researchgate.netresearchgate.net In thermal lens spectroscopy, a method based on the colorimetric reaction between lead(II) and TAC in an ethanolic buffered solution achieved a low detection limit of 30.4 ng L⁻¹. researchgate.net For photoacoustic spectroscopy, the analysis involves measuring the signal from the Pb(II)-TAC complex after it is retained on an anionic resin. researchgate.net

Beyond uranium and lead, TAC has been utilized in methods for determining other metal ions in water. It is a component in spectrophotometric methods for vanadium, titanium, and indium. sigmaaldrich.comsigmaaldrich.com It also serves as the chelating agent in surfactant-sensitized methods for the determination of total and dissolved inorganic mercury in river, rain, mineral, and tap water samples. researchgate.net

| Metal Ion | Sample Matrix | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| Uranium(VI) | Mine Drainage Water | Spectrophotometry | Serves as a reliable spectrophotometric reagent for uranium quantification. | sigmaaldrich.comsigmaaldrich.com |

| Lead(II) | Environmental Waters | Thermal Lens Spectroscopy (TLS) | Enables quantification with a detection limit of 30.4 ng L⁻¹. | researchgate.net |

| Lead(II) | Environmental Waters | Photoacoustic Spectroscopy (PAS) | Used as a chelating ligand for signal generation. | researchgate.net |

| Mercury(II) | River, Rain, Mineral, Tap Water | Cloud Point Extraction & Spectrophotometry | Forms a hydrophobic complex, enabling preconcentration and analysis. | researchgate.net |

| Copper(II) | Wastewater | UV-VIS Spectrophotometry | The Cu(II)-TAC complex was prepared for application in environmental water analysis. |

While p-cresol (B1678582) itself is a known constituent of industrial wastewater, the application of this compound as an analytical reagent for metals within these specific matrices is an area of ongoing research. Studies have explored the preparation of the copper(II)-TAC complex for potential application in the analysis of wastewater, indicating its relevance for monitoring industrial discharge. The robust nature of the complexes it forms with various metals suggests its suitability for such complex sample types, which often contain a multitude of potential interfering substances. sigmaaldrich.comsigmaaldrich.com

Biological Sample Analysis

The determination of trace metal concentrations in biological systems is fundamental to toxicology and understanding the biochemical roles of essential and non-essential elements.

Metal ion homeostasis refers to the complex processes by which organisms maintain optimal concentrations of essential metal ions while preventing the accumulation of toxic metals. The analytical capabilities of this compound contribute to this field of study by providing the precise measurements of trace metal concentrations required. By quantifying levels of metals like zinc, nickel, and cobalt in biological fluids and tissues, TAC helps generate the data necessary for researchers to investigate the mechanisms of metal transport, storage, and regulation. researchgate.net

This compound is known to form stable, colored complexes with a range of transition metal ions, including nickel (Ni(II)), cobalt (Co(II)), and zinc (Zn(II)). researchgate.net This property makes it a suitable reagent for the spectrophotometric determination of these trace metals in biological samples like blood and urine. researchgate.netnih.gov For instance, TAC reacts with Ni(II) to form a distinct blue complex, a reaction that can be the basis for quantitative analysis. researchgate.net The ability to accurately measure these metals is vital, as their concentrations in biological fluids are key indicators of health, nutritional status, and toxic exposure. nih.gov

| Metal Ion | Potential Biological Matrix | Basis of Analysis | Reference |

|---|---|---|---|

| Nickel(II) | Blood, Urine, Tissues | Forms a 1:2 blue complex with a maximum absorption at 600 nm. | researchgate.net |

| Zinc(II) | Blood, Urine, Tissues | Forms a complex, enabling spectrophotometric determination. | researchgate.netnih.gov |

| Cobalt(II) | Blood, Urine, Tissues | Forms a detectable complex with TAC. | researchgate.net |

| Cadmium(II) | Blood, Urine, Tissues | Forms a complex with TAC, allowing for its detection. | researchgate.net |

Material Science and Alloy Analysis

The application of this compound for the quantitative analysis of metals in material science, such as in the determination of alloy compositions, is not extensively documented in the reviewed scientific literature. While its utility for determining nickel in other matrices is established, its specific use in the analysis of steel or other alloys has not been a primary focus of the available research. sigmaaldrich.comresearchgate.net

Determination of Nickel in Copper-Base Alloys

A significant application of this compound is in the spectrophotometric determination of nickel in copper-base alloys. nih.gov The method is based on the reaction between nickel and TAC to form a stable complex.

The nickel-TAC complex, while having low solubility in water, is soluble in an aqueous ethanol (B145695) solution. nih.gov It forms a 1:2 blue-colored complex with nickel(II) at a pH range of 6 to 10. researchgate.netresearchgate.net The optimal pH for the determination of nickel in copper-base alloys is 5.7. nih.gov At this pH, the complex exhibits maximum absorbance at a wavelength of 580 nm, with a molar absorptivity of 2.6 x 104 L·mol-1·cm-1. nih.gov Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte, is obeyed for nickel concentrations ranging from 20 to 70 micrograms in a 50 ml solution. nih.gov

A key challenge in the analysis of alloys is the potential for interference from other metal ions present in the matrix. In the case of copper-base alloys, ions such as copper can interfere with the determination of nickel. To circumvent this, a masking mixture of sodium tartrate and sodium thiosulphate is employed to eliminate the interferences from these foreign ions. nih.gov This method has been successfully applied to the determination of nickel in reference samples of copper-base alloys. nih.gov

Key Parameters for Nickel Determination in Copper-Base Alloys

| Parameter | Value | Reference |

|---|---|---|

| Optimal pH | 5.7 | nih.gov |

| Wavelength of Maximum Absorbance (λmax) | 580 nm | nih.gov |

| Molar Absorptivity (ε) | 2.6 x 104 L·mol-1·cm-1 | nih.gov |

| Beer's Law Range | 20-70 µg of nickel in 50 ml | nih.gov |

| Masking Agents | Sodium tartrate and sodium thiosulphate | nih.gov |

Analysis of Catalyst Materials

While direct research on the use of this compound for the analysis of catalyst materials is not extensively detailed in the provided search results, its known reactivity with various metal ions suggests its potential in this field. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Catalysts often contain metal components that could be quantified using TAC. For instance, the determination of nickel, a common component in various catalysts, can be performed using TAC. researchgate.netresearchgate.net

A study on a derivative of a Grubbs 2nd generation catalyst involved the use of p-cresol, one of the structural components of TAC. nih.gov This research focused on the spectroscopic characterization of the catalyst and its p-cresol derivatives, indicating the relevance of cresol (B1669610) compounds in catalyst chemistry. nih.gov Although this study does not directly employ TAC for analysis, it highlights the interaction of a key part of the TAC molecule with a catalyst system.

The analytical methods developed for determining metals like nickel in other matrices could potentially be adapted for the analysis of catalyst materials. The formation of colored complexes with metals such as vanadium, titanium, and indium, for which TAC is a known spectrophotometric reagent, further supports its applicability in characterizing the composition of diverse catalyst formulations. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The success of such applications would depend on developing appropriate sample preparation and masking strategies to handle the specific catalyst matrix.

Research Findings on Ni-TAC Complex Formation

| Parameter | Value | Reference |

|---|---|---|

| Stoichiometry (Ni:TAC) | 1:2 | researchgate.netresearchgate.net |

| pH Range | 6-10 | researchgate.netresearchgate.net |

| Color of Complex | Blue | researchgate.netresearchgate.net |

| Wavelength of Maximum Absorbance (λmax) | 600 nm | researchgate.netresearchgate.net |

| Molar Absorptivity (ε) | 27063 L·mol-1·cm-1 | researchgate.netresearchgate.net |

| Stability Constant | 5.0 ± 0.3 | researchgate.netresearchgate.net |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nickel |

| Copper |

| Sodium tartrate |

| Sodium thiosulphate |

| Ethanol |

| p-Cresol |

| Vanadium |

| Titanium |

| Indium |

Emerging Research and Future Perspectives

Development of "Green" Analytical Methods Utilizing 2-(2-Thiazolylazo)-p-cresol

The principles of Green Analytical Chemistry (GAC) are increasingly guiding the development of new analytical methodologies to minimize or eliminate the use and generation of hazardous substances. While specific research on "green" methods directly employing this compound is still emerging, the foundational concepts of GAC provide a clear roadmap for future innovations.

Traditional spectrophotometric methods involving TAC often rely on organic solvents to dissolve the reagent and extract the resulting metal complexes. These solvents are frequently volatile and toxic, contributing to environmental pollution and posing risks to laboratory personnel. The future of TAC-based analysis lies in the adoption of greener alternatives.

Key areas for the development of "green" analytical methods with TAC include:

Replacement of Organic Solvents: The exploration of alternative solvent systems is a primary focus. Ionic liquids (ILs) and deep eutectic solvents (DESs) are promising candidates due to their low volatility, high thermal stability, and tunable solvency. mdpi.com Research could focus on identifying suitable ILs or DESs that can effectively dissolve TAC and its metal complexes, thereby replacing hazardous solvents like chloroform (B151607) and ethanol (B145695).

Solid Phase Extraction (SPE): Instead of liquid-liquid extraction, green SPE methods can be developed. This involves using solid sorbents to preconcentrate the metal-TAC complex from a sample solution. This minimizes solvent usage and allows for higher enrichment factors.

The overarching goal is to develop methods that are not only sensitive and selective but also environmentally benign and safer for analysts.

Integration of this compound in Miniaturized Analytical Systems

Miniaturization, a key trend in analytical chemistry, involves scaling down analytical processes into microfluidic devices, often referred to as "lab-on-a-chip" (LOC) systems. washington.edu These systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and portability.

The integration of this compound into such miniaturized systems is a promising area of future research. The intense color change that TAC exhibits upon complexation with metal ions makes it an ideal candidate for colorimetric detection in microfluidic channels.

Potential applications and research directions include:

Microfluidic Paper-Based Analytical Devices (μPADs): These low-cost devices are particularly suitable for point-of-care and field analysis. A μPAD could be impregnated with TAC, allowing for the rapid visual or smartphone-based quantification of metal ions in environmental or biological samples.

Droplet-Based Microfluidics: This technology allows for the generation of discrete droplets that act as individual microreactors. harvard.edu TAC could be encapsulated within these droplets along with a sample, enabling the high-throughput analysis of numerous individual samples or the study of reaction kinetics at the microscale. harvard.edu

Integrated LOC Systems: A more advanced system could integrate sample pretreatment, mixing with TAC, and spectrophotometric detection on a single chip. This would provide a fully automated and portable solution for metal ion analysis. umich.edu

The development of such miniaturized systems would significantly enhance the applicability of TAC for on-site environmental monitoring and rapid screening applications.

Advanced Computational Modeling for Predicting New Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding and predicting the behavior of chemical compounds. nih.gov For this compound, computational modeling can provide valuable insights into its structure, electronic properties, and interactions with metal ions.

Key areas where computational modeling can be applied include:

Understanding Complexation Mechanisms: DFT calculations can elucidate the geometry and electronic structure of TAC-metal complexes. nih.gov This can help in understanding the basis of its selectivity towards certain metals and can guide the design of new TAC derivatives with enhanced selectivity.

Predicting Spectroscopic Properties: Computational models can predict the absorption spectra of TAC and its metal complexes. This information is crucial for optimizing the wavelength for spectrophotometric measurements and for understanding the origin of the color change.

Designing Novel TAC-Based Sensors: By computationally screening a library of modified TAC structures, it may be possible to identify new ligands with improved sensitivity, selectivity, or affinity for specific target analytes. This in-silico approach can significantly accelerate the discovery of new analytical reagents.

The synergy between computational modeling and experimental work holds the key to unlocking the full potential of TAC and designing the next generation of colorimetric sensors.

Exploration of this compound in Bioanalytical and Medical Diagnostics

The ability of this compound to detect heavy metals has significant implications for bioanalytical chemistry and, potentially, medical diagnostics. Heavy metal toxicity is a major health concern, and the development of simple, rapid, and sensitive detection methods is of paramount importance.

Current and future research in this area focuses on:

Detection of Heavy Metals in Biological Fluids: Methods utilizing TAC could be adapted for the determination of toxic metals like lead, cadmium, and nickel in samples such as blood, urine, and saliva. This would require addressing the challenges of complex sample matrices.

Environmental and Food Safety: TAC-based methods are already used for analyzing water samples. chemicalbook.comsigmaaldrich.com Future research could focus on validating these methods for a wider range of environmental samples (e.g., soil, air) and for ensuring food safety by detecting heavy metal contamination in foodstuffs.

Development of TAC-Based Biosensors: Immobilizing TAC onto a solid support, such as a polymer or nanoparticle, could lead to the development of reusable and stable biosensors. These sensors could be integrated into portable devices for real-time monitoring. Research on similar compounds, like 4-(2-pyridylazo)-resorcinol functionalized microgels for detecting heavy metals, showcases the feasibility of this approach. nih.gov

While direct applications of TAC in routine clinical diagnostics are not yet established, its potential for screening and monitoring exposure to toxic metals is a significant area for future exploration.

Addressing Challenges in Selectivity and Sensitivity for Complex Samples

A key challenge in the analytical application of this compound is its selectivity. TAC is known to form complexes with a range of divalent metal ions, including nickel, zinc, cadmium, and lead. researchgate.net This lack of specificity can lead to interferences when analyzing complex samples containing multiple metal ions.

Strategies to overcome these challenges include:

pH Optimization: The formation of TAC-metal complexes is often pH-dependent. By carefully controlling the pH of the sample, it is possible to selectively form a complex with the target metal ion while minimizing the formation of interfering complexes.

Use of Masking Agents: Masking agents are chemical substances that react with interfering ions to form stable complexes, preventing them from reacting with TAC. The judicious use of masking agents can significantly improve the selectivity of TAC-based methods.

Preconcentration and Separation Techniques: Techniques like solid-phase extraction or chromatography can be used to separate the target analyte from the sample matrix before the addition of TAC. This not only removes interfering ions but can also preconcentrate the analyte, thereby improving the sensitivity of the method.

Chemometric Methods: Advanced data analysis techniques, such as multivariate calibration, can be used to resolve the spectral overlap of different TAC-metal complexes, allowing for the simultaneous determination of multiple metals.

Q & A

Q. What are the optimal experimental conditions for spectrophotometric determination of uranium(VI) using TAC?

The uranium(VI)-TAC complex forms instantaneously at pH 6.5 and remains stable for >3 hours. For maximal sensitivity, use 6.0 × 10⁻³ mol L⁻¹ Triton X-100 (to solubilize the complex) and 2.0 × 10⁻³ mol L⁻¹ CTAB (to enhance absorbance). The buffer (triethanolamine) concentration should be 0.2 mol L⁻¹. Beer’s law is valid for 0.30–12.0 µg mL⁻¹ uranium, with a molar absorptivity of 1.31 × 10⁴ L mol⁻¹ cm⁻¹ at 588 nm .

Q. How can interference from co-existing metal ions be mitigated in TAC-based metal analysis?

A masking mixture of 1,2-cyclohexylenedinitrilo tetraacetic acid (CyDTA), fluoride, and sulfosalicylic acid reduces interference. For uranium(VI) determination, this mixture suppresses interference from Al(III), Fe(III), and others, but Ni(II), Cr(III), V(V), and Zr(IV) still interfere. Adjust pH to 6.5 and use a 1:1 TAC-to-metal stoichiometry for selectivity .

Q. What safety protocols are essential when handling TAC in laboratory settings?

TAC is a flammable solid (Storage Code 11) with acute toxicity (STOT SE 3). Use N95 masks, nitrile gloves, and safety goggles. Avoid inhalation and skin contact. Work in a fume hood with proper ventilation, and store away from oxidizers .

Q. Which solvents are suitable for dissolving TAC-metal complexes?

TAC is soluble in ethanol-chloroform (1:1 v/v) at 50 mg/mL. For spectrophotometry, aqueous-ethanol systems (1:1 v/v) are recommended for Ni(II)-TAC complexes to maintain solubility and stability .

Q. How does surfactant choice impact TAC-based metal detection sensitivity?

CTAB (cationic surfactant) enhances molar absorptivity by stabilizing charged complexes, while Triton X-100 (non-ionic) prevents precipitation. For uranium(VI), CTAB increases absorbance by 40%, and Triton X-100 ensures solubility at ≥1.2 × 10⁻³ mol L⁻¹ .

Advanced Research Questions

Q. How can discrepancies in ligand competition data for iron speciation studies using TAC be resolved?